Chlormezanone
Overview
Description
Chlormezanone is a non-benzodiazepine muscle relaxant and anxiolytic, marketed under brand names such as Trancopal and Fenaprim . It was first introduced in 1961 and has been used in the management of anxiety and muscle spasms . its use was discontinued in many countries in 1996 due to rare but serious cases of toxic epidermal necrolysis .
Mechanism of Action
Target of Action
Chlormezanone primarily targets the central benzodiazepine receptors . These receptors interact allosterically with GABA (gamma-aminobutyric acid) receptors, which are inhibitory neurotransmitters in the brain .
Mode of Action
This compound binds to the central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of GABA, leading to an increase in the inhibition of the ascending reticular activating system . This process blocks the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the modulation of GABA neurotransmission . By enhancing the effects of GABA, this compound increases the inhibition of the ascending reticular activating system, thereby reducing cortical and limbic arousal .
Pharmacokinetics
It has been reported that the compound has an elimination half-life of approximately 405 hours . This suggests that this compound is slowly eliminated from the body
Result of Action
The primary result of this compound’s action is its muscle relaxant and anxiolytic effects . By enhancing the inhibitory effects of GABA, it helps manage anxiety and treat muscle spasms . It’s important to note that this compound was discontinued worldwide in 1996 due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis) .
Biochemical Analysis
Biochemical Properties
Chlormezanone interacts with central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA .
Cellular Effects
This compound influences cell function by increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways . It has also been found to have antiproliferative effects and cytotoxicity for human HaCaT keratinocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA .
Preparation Methods
The synthesis of chlormezanone involves several steps:
Reaction of p-chlorobenzaldehyde with methylamine: In a toluene solvent, p-chlorobenzaldehyde reacts with methylamine under the catalysis of a catalyst to produce p-chlorobenzylidene methylamine.
Condensation with 3-mercaptopropionic acid: The p-chlorobenzylidene methylamine undergoes a condensation dehydration reaction with 3-mercaptopropionic acid in toluene, resulting in a cyclized compound.
Re-crystallization: The crude product is re-crystallized with anhydrous ethanol to obtain a white crystalline powdery solid, which is the refined product of this compound.
Chemical Reactions Analysis
Chlormezanone undergoes various chemical reactions:
Oxidation: The cyclized intermediate is oxidized using potassium permanganate in an acidic medium.
Substitution: The initial step involves the substitution of hydrogen atoms in p-chlorobenzaldehyde with methylamine.
Condensation: The condensation reaction with 3-mercaptopropionic acid forms the cyclized compound.
Common reagents used in these reactions include p-chlorobenzaldehyde, methylamine, 3-mercaptopropionic acid, and potassium permanganate . The major product formed from these reactions is this compound .
Scientific Research Applications
Chlormezanone has been utilized in various scientific research applications:
Comparison with Similar Compounds
Chlormezanone is chemically unrelated to benzodiazepines or barbiturates . Similar compounds include:
Carisoprodol: Another central muscle relaxant with sedative properties.
Chlorzoxazone: A muscle relaxant used to treat musculoskeletal conditions.
Cyclobenzaprine: Used to relieve muscle spasms.
Meprobamate: A central nervous system depressant with similar effects to this compound.
This compound is unique in its chemical structure and mechanism of action, which involves allosteric modulation of GABA receptors .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
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Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
Record name | Chlormezanone | |
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Record name | Chlormezanone | |
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Mechanism of Action |
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Chlormezanone | |
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Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
Record name | (±)-Chlormezanone | |
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Record name | Chlormezanone [INN:BAN:JAN] | |
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Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
Record name | Chlormezanone | |
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Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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